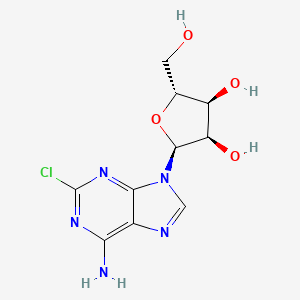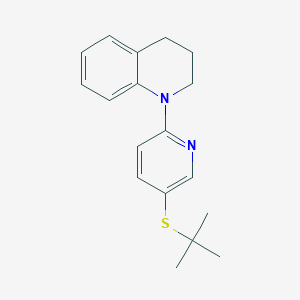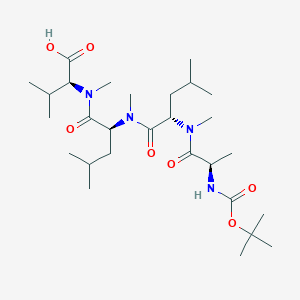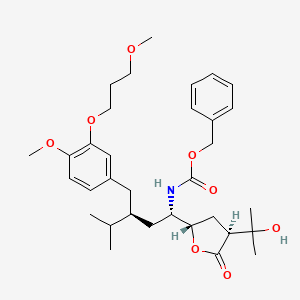![molecular formula C20H16N2O B11830801 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile CAS No. 32896-96-1](/img/structure/B11830801.png)
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a complex organic compound with the molecular formula C20H16N2O. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile typically involves a [3 + 2] cyclization reaction. This process can be catalyst-free and involves the cyclization of isoquinoline imines and Morita–Baylis–Hillman carbonates. The reaction conditions are mild and efficient, yielding the desired product in acceptable to excellent yields (up to 96%) under ambient conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidation reactions.
Cyclization: Morita–Baylis–Hillman carbonates are used in the [3 + 2] cyclization process.
Major Products Formed
Scientific Research Applications
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is not well-documented. compounds in the isoquinoline family typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzoyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]phthalazine-1-carbonitrile: This compound shares a similar core structure but has a bromobenzoyl group instead of a benzoyl group.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolo ring structure and exhibit a wide range of biological activities.
Uniqueness
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
32896-96-1 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C20H16N2O/c21-13-16-12-18(20(23)15-7-2-1-3-8-15)22-11-10-14-6-4-5-9-17(14)19(16)22/h1-11,16,18-19H,12H2 |
InChI Key |
SQQCPUXEABHILA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C=CN2C1C(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)



![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)



![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)


